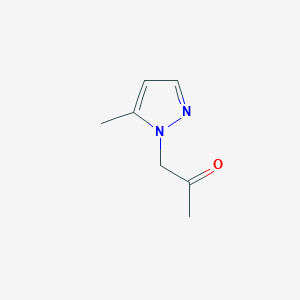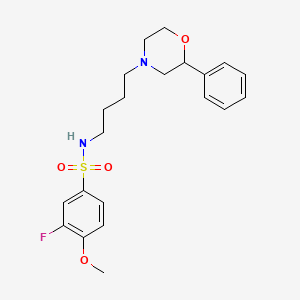![molecular formula C14H14BrNO3 B2438394 9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione CAS No. 1951440-92-8](/img/structure/B2438394.png)
9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline . Isoquinoline derivatives are often found in natural products and pharmaceuticals .
Molecular Structure Analysis
The compound has several functional groups, including a bromo group, an isopropyl group, and a dione group. These groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the bromo group might make it a good candidate for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect its solubility, melting point, boiling point, and other properties .科学的研究の応用
Synthesis and Biological Applications
Heterocyclic Quinones Synthesis : Research has shown that the interaction of certain quinoline derivatives with amides or thioamides produces various oxazolo and thiazolo quinoline diones. These compounds have been evaluated for their bactericidal activities, indicating potential applications in developing antibacterial agents (Yanni, 1991).
Precursors for Heterocyclic cis-β-Amino Alcohols : Intramolecular amidoalkylation of 4-hydroxyoxazolidin-2-ones leads to the formation of novel heterocyclic systems. These systems include substituted tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-ones, highlighting the versatility of oxazolo isoquinoline derivatives in synthesizing complex heterocycles with potential pharmaceutical applications (Chernysheva et al., 2000).
Antitumor Evaluation of Isoquinolinones : Another study focused on the synthesis and antitumor evaluation of indazolo isoquinolinones, demonstrating their cytotoxic potency against certain tumor cell lines. This suggests that modifications of the isoquinoline structure, similar to the one , could yield compounds with significant antitumor activities (Krapcho et al., 1998).
Halogenocyclization for Heterocyclic Systems : Research into the halogenocyclization of allyloxyquinoline derivatives has led to the formation of oxazoloquinolinium salts, demonstrating a method for synthesizing heterocyclic compounds that may have pharmaceutical relevance (Kim et al., 2019).
Broad-Spectrum Antibacterial Agents : The synthesis of new heterocyclic systems based on sulfonylquinolone derivatives demonstrates the potential for creating potent broad-spectrum antibacterial agents, highlighting the importance of heterocyclic chemistry in developing new therapeutics (Hashimoto et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-bromo-10b-propan-2-yl-5,6-dihydro-[1,3]oxazolo[2,3-a]isoquinoline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-8(2)14-11-7-10(15)4-3-9(11)5-6-16(14)12(17)13(18)19-14/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUQWYHROFBERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3=C(CCN1C(=O)C(=O)O2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2438311.png)

![2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2438313.png)

![N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2438317.png)
![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2438318.png)
![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid](/img/structure/B2438320.png)
![(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2438323.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2438329.png)
![4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B2438333.png)

